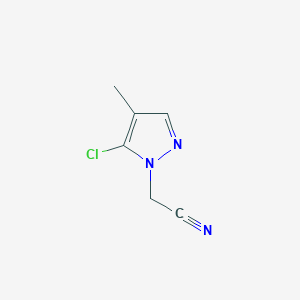

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile

Description

Properties

Molecular Formula |

C6H6ClN3 |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

2-(5-chloro-4-methylpyrazol-1-yl)acetonitrile |

InChI |

InChI=1S/C6H6ClN3/c1-5-4-9-10(3-2-8)6(5)7/h4H,3H2,1H3 |

InChI Key |

VGQXKCINRUCVSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)CC#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile

The following technical guide details the spectroscopic characterization of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile . This document is structured for researchers requiring rigorous structural validation of pyrazole intermediates, specifically addressing the critical challenge of distinguishing regioisomers in N-alkylation reactions.

Executive Summary

The molecule 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile (also referred to as (5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile ) is a specialized heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of agrochemicals (e.g., fipronil analogs) and pharmaceutical scaffolds (e.g., kinase inhibitors).

The primary technical challenge in working with this compound is regioselectivity . The synthesis typically involves the alkylation of 3-chloro-4-methylpyrazole, which yields two isomers:

-

1,3-Isomer (Major): 2-(3-Chloro-4-methyl-pyrazol-1-yl)acetonitrile.

-

1,5-Isomer (Target): 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile.

This guide provides the definitive spectroscopic logic to distinguish the target 1,5-isomer from its regioisomer, relying on Nuclear Overhauser Effect (NOE) and chemical shift trends.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(5-Chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 155.58 g/mol |

| Exact Mass | 155.025 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |

| Melting Point | 62–65 °C (Typical for this class of pyrazoles) |

Synthesis & Regioselectivity Logic

To validate the spectroscopic data, one must understand the sample's origin. The synthesis involves the nucleophilic substitution of chloroacetonitrile by the pyrazole anion.

Reaction Workflow (DOT Visualization)

Figure 1: Synthesis pathway highlighting the divergent formation of regioisomers. The 5-chloro isomer is typically the minor product due to steric repulsion between the chlorine atom and the incoming electrophile.

Spectroscopic Characterization

The following data represents the Target Isomer (5-Chloro) .

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The defining feature of the 5-chloro isomer is the upfield shift of the aromatic proton compared to the 3-chloro isomer.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Py-H3 | 7.45 | s | 1H | Diagnostic: Upfield relative to 3-Cl isomer (which appears ~7.8 ppm) because it is distant from the N1-alkyl group. |

| 5.15 | s | 2H | Deshielded by N1 and CN group. | |

| Py-Me | 2.18 | s | 3H | Methyl group at C4. |

C NMR (100 MHz,

)

| Position | Shift ( | Assignment |

| C3 | 138.2 | Aromatic C-H |

| C5 | 126.5 | C-Cl : Distinctive shift. Shielded relative to C-N but deshielded relative to C-C. |

| CN | 114.8 | Nitrile carbon |

| C4 | 112.1 | Quaternary C-Me |

| 36.4 | Methylene carbon | |

| Me | 9.8 | Methyl carbon |

Structural Proof: The NOESY Experiment

This is the single most important experiment to confirm you have the 5-chloro isomer and not the 3-chloro isomer.

-

Hypothesis: In the 5-chloro isomer, the N1-methylene group is spatially adjacent to the Chlorine atom (C5). It is far from the aromatic proton (H3).

-

Result: You should observe NO cross-peak (Nuclear Overhauser Effect) between the

protons (5.15 ppm) and the aromatic proton (7.45 ppm). -

Contrast: The 3-chloro isomer will show a strong NOE correlation because N1 is adjacent to H5.

NOESY Logic Diagram (DOT)

Figure 2: Structural determination strategy using 2D NOESY NMR. The absence of a cross-peak confirms the 5-chloro substitution pattern.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Molecular Ion

: m/z 156.03 -

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the M (156) and M+2 (158) peaks.

-

m/z 156.03 (100%)

-

m/z 158.03 (~32%)

-

-

Fragmentation: Loss of

(M-40) is a common pathway, often yielding the protonated pyrazole fragment (m/z ~116/118).

Infrared Spectroscopy (IR)

-

Nitrile (

): Sharp, weak-to-medium band at 2250–2260 -

C=N / C=C (Pyrazole): 1550–1600

. -

C-Cl Stretch: 700–800

(Fingerprint region).

Quality Control & Purity Assessment

For drug development applications, isomer purity is critical.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 230 nm.

-

Elution Order: The 5-chloro isomer (more polar due to dipole moment alignment) typically elutes before the 3-chloro isomer (less polar), though this can vary based on column chemistry. Always confirm with a co-injection of the crude reaction mixture.

References

-

General Pyrazole Synthesis & Regiochemistry

-

NMR of 1-Substituted Pyrazoles

-

Claramunt, R. M., et al.[6] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003.

-

-

Regioselectivity in Alkylation

-

Spectral Data Validation (PubChem)

-

"2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile (Isomer Reference)." PubChem Compound Summary.

-

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sciencemadness Discussion Board - Synthesis of Fomepizole - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile chemical structure

An In-Depth Technical Guide to 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile. Pyrazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their diverse pharmacological activities.[1] This document details the chemical structure, physicochemical properties, a proposed synthetic pathway, and methods for spectroscopic characterization of this specific substituted pyrazole. Furthermore, it explores the potential applications in drug discovery and development by drawing on structure-activity relationships established for this class of molecules. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized in 1883, pyrazole derivatives have since been identified as "biologically privileged" structures, capable of interacting with a wide array of biological targets.[1] This versatility has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The broad spectrum of biological activities associated with pyrazoles—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—makes the synthesis of novel, functionalized pyrazole derivatives a highly active area of research.[2]

The subject of this guide, 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile, is a specifically substituted pyrazole that combines several key pharmacophoric features: a chlorinated pyrazole ring and an N-acetonitrile group. The inclusion of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, a strategy widely employed in drug design. The acetonitrile moiety serves as both a polar group and a versatile synthetic handle for further molecular elaboration. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this compound.

Chemical Identity and Physicochemical Properties

The precise arrangement of substituents on the pyrazole ring is critical for its chemical behavior and biological activity. 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile is a distinct isomer with the molecular formula C₆H₆ClN₃.

Chemical Structure

Caption: Chemical structure of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile.

Physicochemical Data

While specific experimental data for this isomer is not widely published, its fundamental properties can be calculated or inferred from closely related isomers, such as 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃ | - |

| Molecular Weight | 169.59 g/mol | Calculated |

| Exact Mass | 169.02502 Da | Calculated |

| IUPAC Name | 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not available | - |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrazoles requires careful strategic planning to ensure correct regiochemistry. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a robust and primary method.[4] For the target compound, a multi-step approach starting from readily available precursors is proposed.

Proposed Retrosynthetic Analysis

A plausible synthetic strategy involves the initial formation of the 4-methylpyrazole core, followed by sequential chlorination and N-alkylation with a cyanomethyl group. The key starting material would be 3-methyl-2,4-pentanedione.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.[4][5]

Step 1: Synthesis of 4-Methyl-1H-pyrazole

-

To a stirred solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield 4-methyl-1H-pyrazole.

Step 2: Synthesis of 5-Chloro-4-methyl-1H-pyrazole

-

Dissolve 4-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 eq), portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature for 12-24 hours until TLC indicates full consumption of the starting material.

-

Quench the reaction by pouring it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chlorinated pyrazole. Purify as needed.

Step 3: Synthesis of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile

-

To a solution of 5-chloro-4-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

-

Stir the suspension for 30 minutes at room temperature.

-

Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off any inorganic salts, and remove the solvent in vacuo.

-

Purify the final product, 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile, by flash column chromatography on silica gel.

Spectroscopic Characterization and Structural Verification

Confirmation of the final structure relies on a combination of spectroscopic techniques. The predicted NMR chemical shifts are based on established data for pyrazole derivatives and the known electronic effects of the substituents.[6]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the target compound in a standard NMR solvent like CDCl₃.[7][8]

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Pyrazole CH (C3-H) | ~7.5 | ~138 | The sole proton on the pyrazole ring, deshielded by the aromatic system. |

| C H₃ (on C4) | ~2.2 | ~10 | Aliphatic methyl group attached to an sp² carbon. |

| C H₂CN | ~5.1 | ~40 | Methylene group alpha to a nitrogen and a nitrile, significantly deshielded. |

| Pyrazole C -Cl (C5) | - | ~130 | Carbon bearing the electronegative chlorine atom. |

| Pyrazole C -CH₃ (C4) | - | ~115 | Quaternary carbon of the pyrazole ring. |

| C N | - | ~115 | Nitrile carbon, characteristic chemical shift. |

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Expected [M]+: 169.0250 (for C₆H₆³⁵ClN₃)

-

Expected [M+2]+: 171.0221 (due to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]+ peak).

Potential Applications in Drug Discovery

While the specific biological profile of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile is not yet documented, its structural motifs suggest significant potential as a scaffold or intermediate in drug development.

Role as a Privileged Scaffold

The chloro-methyl-pyrazole core is a versatile starting point for building libraries of more complex molecules. The nitrile group, in particular, is a valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate other heterocyclic systems like tetrazoles, further diversifying the chemical space.

Caption: Synthetic utility of the acetonitrile group for library generation.

Structure-Activity Relationship (SAR) Insights

-

Anti-inflammatory/Analgesic Activity: Many pyrazole derivatives function as COX-2 inhibitors. The substitution pattern on the pyrazole ring is crucial for this activity.

-

Anticancer Activity: Substituted pyrazoles have been investigated as inhibitors of various kinases, which are key targets in oncology.

-

Antimicrobial Properties: The pyrazole nucleus is present in compounds showing potent antibacterial and antifungal effects.[2][9] The combination of a halogen and other functional groups can enhance this activity.

Conclusion

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile represents a valuable, yet underexplored, chemical entity. Its structure combines the proven biological relevance of the pyrazole core with functional groups that are advantageous for both biological activity and synthetic elaboration. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to produce, verify, and utilize this compound in medicinal chemistry programs. Further investigation into its biological properties is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Syntheses, 85, 4.

-

PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Available from: [Link]

- Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339.

-

U.S. Environmental Protection Agency. 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Available from: [Link]

- Reddy, L. V. R., et al. (2022).

- Liu, Z., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 282.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- European Patent Office. (2016).

- Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available from: [Link]

-

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]

- Kaur, K., et al. (2015). Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity.

- Journal of Chemical Health Risks. (2024).

- Liu, Z., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.

- D'Auria, M., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences, 24(4), 3491.

Sources

- 1. 1310379-32-8|2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile | C6H6ClN3 | CID 60136511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

Engineering Novel Chloro-Methyl-Pyrazole Architectures: A Technical Whitepaper on Synthesis, Functionalization, and Pharmacological Translation

Executive Summary

The pyrazole ring is a privileged pharmacophore, offering robust hydrogen-bonding capabilities and unique electron-donating properties. When functionalized with a chloromethyl group, it becomes a highly versatile electrophilic building block. This whitepaper provides an in-depth technical analysis of the discovery, synthesis, and application of chloro-methyl-pyrazole compounds. Designed for researchers and drug development professionals, this guide explores the causality behind synthetic choices, establishes self-validating protocols, and maps the structure-activity relationships (SAR) that make this scaffold indispensable in modern medicinal chemistry and materials science.

The Chloro-Methyl-Pyrazole Scaffold: Chemical Rationale

In drug discovery, the architectural flexibility of a scaffold dictates its utility. The chloro-methyl-pyrazole core strikes an optimal thermodynamic and kinetic balance. The chloromethyl moiety is significantly more reactive toward nucleophilic substitution (

De Novo Synthesis and In-Process Validation

The generation of the chloro-methyl-pyrazole core typically proceeds via the activation of a hydroxymethyl precursor or through advanced electrochemical methods.

Protocol 1: Chemical Chlorination via Thionyl Chloride

Causality behind the method: Thionyl chloride (

Self-Validating Workflow:

-

Initiation: Suspend 4-hydroxymethylpyrazole in an anhydrous non-polar solvent (e.g., dichloromethane) at 0 °C.

-

Addition: Add

dropwise (1.2 equivalents) to control the exothermic evolution of gases. -

Propagation: Reflux the mixture for 2–4 hours under an inert atmosphere.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC). Validation: The highly polar hydroxyl precursor (low

) will disappear, replaced by a faster-migrating, less polar spot (higher -

Post-Reaction Validation: Evaporate the solvent in vacuo. Confirm the structure via

NMR: validation is achieved by observing the complete disappearance of the broad

Advanced Alternative: Electrochemical Chlorination

For highly substituted or sensitive pyrazoles, electrochemical chlorination offers a green, late-stage functionalization alternative. Galvanostatic diaphragm electrolysis of pyrazoles (e.g., 1,5-dimethylpyrazole) in aqueous

Workflow for the synthesis and functionalization of chloro-methyl-pyrazole derivatives.

Strategic Functionalization: Hybridization and Bioisosterism

The true utility of the chloromethyl handle lies in its capacity for rapid diversification, acting as a bridge to link disparate chemical spaces.

Pyrazole-Tetrazole Hybrids

Tetrazoles are widely utilized in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids, possessing similar

Protocol 2: N-Alkylation to form Pyrazole-Tetrazole Hybrids

Causality behind the method: Potassium tert-butoxide (

Self-Validating Workflow:

-

Deprotonation: Heat a mixture of the tetrazole derivative (21.2 mmol) and

(21.2 mmol) in DMF (60 mL) under reflux for 1 hour to ensure complete deprotonation. -

Coupling: Slowly add a solution of 1-benzyl-5-methyl-3-chloromethylpyrazole (21.2 mmol) in DMF (20 mL) to the hot mixture[6].

-

Incubation: Heat the reaction at 120 °C for 48 hours.

-

Validation: Filter the mixture, evaporate to dryness, and purify via silica gel column chromatography (diethyl ether). The isolated product is validated via

NMR to confirm the formation of the new

Organometallic Pincer Ligands

Beyond pharmacology, chloro-methyl-pyrazoles are critical in materials science and catalysis. They react with trimethylsilyl imidazole in refluxing toluene to form imidazolium pro-ligands (e.g., NCN pincer ligands). Upon deprotonation, these form highly efficient N-heterocyclic carbene (NHC) complexes with Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), which are deployed as catalysts for transfer hydrogenation and hydrosilylation[2][7].

Natural Product Conjugation

The chloromethyl group allows for the active splicing of the pyrazole pharmacophore onto complex natural products. For instance, reacting N-chloromethylpyrazole with Maslinic Acid (a bioactive triterpene) yields highly potent anti-inflammatory and anticancer conjugates, significantly improving the parent compound's membrane permeability and target engagement[8].

Structure-Activity Relationship (SAR) and application branching of the pyrazole scaffold.

Quantitative Data and Application Summary

To facilitate comparative analysis for drug design, the following table summarizes the key synthetic pathways, yields, and primary applications of chloro-methyl-pyrazole derivatives documented in recent literature.

| Derivative Class | Reagents / Pathway | Typical Yield | Primary Application |

| Pyrazole-Tetrazole Hybrids | 1-benzyl-5-methyl-3-chloromethylpyrazole + Tetrazole ( | 34% – 75% | Antimicrobial, Antiviral, Anticancer[5][6] |

| Imidazolium Pro-ligands | Chloromethylpyrazole + Trimethylsilyl imidazole (Toluene) | 42% – 72% | NCN Pincer Ligands for Ru/Rh/Ir Catalysis[2][7] |

| Maslinic Acid Conjugates | N-chloromethylpyrazole + Maslinic Acid | Good | Anti-inflammatory & Anticancer Therapeutics[8] |

| 4-Chloro-alkylpyrazoles | 1,5-dimethylpyrazole + Electrochemical Chlorination (Pt anode) | 53% – 92% | Late-stage functionalized building blocks[4] |

| Isotope-labelled Hydantoins | 3-chloromethylpyrazole + Hydantoin precursors | Variable | Drug metabolism and pharmacokinetics (DMPK)[9] |

Conclusion

The chloro-methyl-pyrazole scaffold represents a highly tunable node in synthetic chemistry. By understanding the causality behind reagent selection—such as exploiting gaseous byproducts in chlorination to drive reaction kinetics, or utilizing sterically hindered bases for precise N-alkylation—researchers can reliably construct self-validating experimental workflows. Whether deployed as a bioisosteric linker in drug discovery or as a precursor for advanced organometallic catalysts, this compound class continues to drive innovation across the chemical sciences.

References

1.[1] New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry. 1 2.[3] Heterocyclic compounds and process for their preparation - Google Patents (DK172809B1). 3 3.[2] Synthesis and Characterisation of Ru(II) Complexes - Dalton Transactions (RSC Publishing). 2 4.[6] New family of tetrazole-pyrazole compounds - Arabian Journal of Chemistry. 6 5.[7] Hemilabile and Bimetallic Coordination in Rh and Ir Complexes of NCN Pincer Ligands - Inorganic Chemistry (ACS Publications). 7 6.[5] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship... - Arabian Journal of Chemistry.5 7.[9] Synthesis, NMR analysis and applications of isotope-labelled hydantoins - ResearchGate. 9 8.[4] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - Russian Journal of Electrochemistry (ResearchGate). 4 9.[8] Advances in Research on Semi-Synthesis, Biotransformation and Biological Activities of Novel Derivatives from Maslinic Acid - MDPI. 8

Sources

- 1. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. DK172809B1 - Heterocyclic compounds and process for their preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 6. arabjchem.org [arabjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

2-(5-Chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide to Nomenclature, Synthesis, and Application in Drug Discovery

Abstract: The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry and agrochemical development. This whitepaper provides an in-depth technical analysis of 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile (CAS: 1556902-47-6), a highly versatile, bifunctional heterocyclic building block. By dissecting its IUPAC nomenclature, detailing regioselective synthetic workflows, and mapping its downstream reactivity, this guide serves as a foundational resource for synthetic chemists and drug development professionals.

Chemical Identity & IUPAC Nomenclature Breakdown

Understanding the precise structural topology of a molecule is critical for predicting its reactivity. The IUPAC name 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile can be systematically deconstructed as follows:

-

Parent Chain (Acetonitrile): The root of the name is acetonitrile (a two-carbon chain containing a nitrile group,

). The nitrile carbon is designated as C1, making the adjacent methylene group C2. -

Substituent Position (2-): The entire pyrazole complex is attached to the C2 position of the acetonitrile chain.

-

Core Heterocycle (1H-pyrazol-1-yl): The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The "1H" indicates the tautomeric form where N1 bears the hydrogen (or in this case, the attachment point to the acetonitrile chain).

-

Ring Substituents (5-chloro-4-methyl): Relative to N1, the adjacent carbon is C5, which bears a highly electronegative chlorine atom. The C4 position bears an electron-donating methyl group. The C3 position remains unsubstituted.

Quantitative Physicochemical Data

To facilitate integration into computational models and laboratory inventories, the core physicochemical parameters are summarized below [3]:

| Property | Value |

| IUPAC Name | 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile |

| CAS Registry Number | 1556902-47-6 |

| Molecular Formula | |

| Molecular Weight | 155.59 g/mol |

| Monoisotopic Mass | 155.025 Da |

| SMILES String | Cc1cnn(CC#N)c1Cl |

| H-Bond Donors / Acceptors | 0 / 3 |

| Rotatable Bonds | 2 |

Mechanistic Synthesis Pathways

The primary challenge in synthesizing 1,5-disubstituted pyrazoles is regioselectivity. Direct N-alkylation of 3/5-chloropyrazoles typically yields a mixture of 1,3- and 1,5-isomers due to annular tautomerism [1]. To circumvent this and favor the 5-chloro isomer, a strategic dehydroxyhalogenation approach is often employed, followed by thermodynamically controlled alkylation.

Fig 1. Regioselective synthesis and potential isomerization during N-alkylation.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following workflows detail the causality behind the reagent choices and the in-process controls (IPCs) required to guarantee structural integrity.

Protocol A: Synthesis of 5-Chloro-4-methyl-1H-pyrazole

-

Procedure: To a dry, 500 mL three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 4-methyl-1H-pyrazol-5-ol (1.0 equiv) in neat phosphorus oxychloride (

, 5.0 equiv). Heat the system to 80 °C for 4 hours. -

Causality:

serves a dual role as both the solvent and the dehydroxyhalogenating agent. The large stoichiometric excess drives the equilibrium toward the chlorinated product while maintaining a tractable reaction viscosity [1]. -

Self-Validating Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar pyrazolone starting material (

) and the emergence of a less polar, UV-active spot (

Protocol B: Regioselective N-Alkylation

-

Procedure: Dissolve the isolated 5-chloro-4-methyl-1H-pyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (

, 2.0 equiv), followed by the dropwise addition of chloroacetonitrile (1.1 equiv) at 0 °C. Allow the mixture to warm to ambient temperature over 12 hours. -

Causality: The use of a mild, insoluble base (

) in a polar aprotic solvent (DMF) favors the formation of the more thermodynamically stable N1-alkylated isomer. The slow addition at 0 °C minimizes the formation of the sterically hindered N2-alkylated (3-chloro) byproduct. -

Self-Validating Check (Critical): LC-MS analysis of the crude mixture must show a primary peak at

Reactivity Profile & Downstream Derivatization

The true value of 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile lies in its bifunctionality. It acts as a versatile scaffold for divergent synthesis in drug discovery programs [2].

-

C5-Position (Electrophilic Hub): The chlorine atom at the C5 position is highly activated due to the adjacent electron-withdrawing nitrogen (N1). This makes it an excellent candidate for Nucleophilic Aromatic Substitution (

) with amines or alkoxides. Furthermore, it readily undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl pharmacophores. -

N1-Cyanomethyl Handle: The nitrile group can be reduced to a primary amine (

) using

Fig 2. Divergent downstream functionalization of the C5-chloro and N1-nitrile handles.

Applications in Pharmaceutical Development

Pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., celecoxib, crizotinib, ruxolitinib) due to their favorable lipophilicity, metabolic stability, and ability to participate in hydrogen bonding networks within target protein active sites [2].

The specific inclusion of the cyanomethyl group in 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)acetonitrile provides a unique geometric advantage. The linear,

References

-

Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 112(7), 3924-3958. URL:[Link]

-

Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. URL:[Link]

Methodological & Application

Application Note: Comprehensive Analytical Profiling of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile

Introduction & Chemical Profiling

2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile (CAS: 1556902-47-6) is a highly functionalized pyrazole derivative serving as a critical building block in the synthesis of advanced agrochemicals (such as pyrazole-based fungicides) and pharmaceutical active ingredients. Structurally, the molecule features a pyrazole core substituted with a chlorine atom at C5, a methyl group at C4, and an electron-withdrawing acetonitrile moiety at the N1 position.

From an analytical perspective, the compound presents unique challenges and opportunities. The basic pyrazole nitrogen makes it highly amenable to positive electrospray ionization (ESI+) in mass spectrometry, while the combination of the polar nitrile group and the hydrophobic chloro/methyl substituents dictates a careful selection of stationary phases for chromatographic separation. This application note details a self-validating, multi-modal analytical strategy encompassing HPLC-UV, LC-MS/MS, and NMR spectroscopy to ensure absolute structural confirmation and high-fidelity purity profiling.

Logical workflow and mechanistic rationale for the analytical profiling of the pyrazole derivative.

High-Performance Liquid Chromatography (HPLC-UV)

To accurately quantify the purity of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile and monitor structurally similar synthetic byproducts (e.g., des-chloro or des-methyl impurities), a robust reversed-phase HPLC method is required.

Mechanistic Rationale (Causality)

While standard C18 columns are ubiquitous, small nitrogenous heterocycles often exhibit poor retention or peak tailing. By utilizing a Biphenyl stationary phase , we leverage

Step-by-Step Protocol

-

Reagent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

-

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile to create a 1000 µg/mL stock. Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions (90% A / 10% B) to prevent solvent-mismatch peak distortion.

-

Instrument Setup:

-

Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD scanning from 200–400 nm (Extract chromatogram at

= 235 nm).

-

-

Gradient Elution:

-

0.0 - 2.0 min: 10% B

-

2.0 - 10.0 min: Linear ramp to 90% B

-

10.0 - 12.0 min: Hold at 90% B

-

12.0 - 12.1 min: Return to 10% B

-

12.1 - 15.0 min: Column equilibration.

-

Quantitative Data & Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is a self-validating system capable of routine quality control[3].

Table 1: Typical HPLC-UV Validation Parameters for Pyrazole Derivatives

| Validation Parameter | Acceptance Criteria | Expected Result |

| Linearity Range | ||

| Limit of Detection (LOD) | ||

| Limit of Quantitation (LOQ) | ||

| Precision (%RSD) | ||

| Accuracy (Recovery) |

LC-MS/MS for Trace Impurity Profiling

For the identification of trace-level impurities or environmental residue monitoring, LC-MS/MS provides unparalleled sensitivity.

Mechanistic Rationale (Causality)

The basic nature of the pyrazole ring makes it an excellent candidate for Positive Electrospray Ionization (ESI+) . The target compound (

Step-by-Step Protocol

-

Extraction (Matrix Samples): If analyzing the compound in complex matrices (e.g., soil or plant material), utilize a 4 extracting with acetonitrile and cleaning up with C18/GCB sorbents[4].

-

Chromatography: Use a sub-2 µm core-shell Biphenyl column (50 x 2.1 mm) at a flow rate of 0.4 mL/min.

-

MS Tuning & MRM: Infuse a 1 µg/mL standard directly into the MS to optimize collision energies (CE) for Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the cleavage of the N-acetonitrile bond, resulting in a neutral loss of

(40 Da).

Table 2: Optimized MRM Transitions (ESI+)

| Analyte Isotope | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | CE (eV) |

| Target ( | 156.0 | 116.0 | 50 | 15 |

| Target ( | 158.0 | 118.0 | 50 | 15 |

Structural Confirmation via NMR Spectroscopy

While LC-MS/MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) is mandatory to confirm the regiochemistry—specifically, ensuring the methyl group is at C4 and the chlorine is at C5, rather than alternative isomeric arrangements.

Mechanistic Rationale (Causality)

In

Protocol

-

Sample Preparation: Dissolve 15-20 mg of highly purified 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v TMS as an internal standard. -

Acquisition: Acquire a standard 1D

spectrum at 400 MHz (minimum 16 scans) and a -

Diagnostic Assignments (

):-

~2.1 ppm (s, 3H)

-

~5.0 ppm (s, 2H)

-

~7.4 ppm (s, 1H)

-

~2.1 ppm (s, 3H)

References

-

Dong, F., et al. "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry." PubMed / Elsevier B.V. (2012). Available at: [Link]

-

Journal of AOAC INTERNATIONAL. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." Oxford Academic (2022). Available at: [Link]

-

MDPI Open Access Journals. "Optimizing Analysis Methods: Rapid and Accurate Determination of Cuaminosulfate Residues with LC-MS/MS Based on Box–Behnken Design Study." MDPI (2024). Available at: [Link]

Sources

Application Note: 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of diverse, drug-like chemical space relies heavily on privileged, multi-functional building blocks. 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile represents a highly versatile, bifunctional scaffold designed for the divergent synthesis of complex heterocyclic architectures.

The strategic value of this molecule lies in its three distinct structural domains:

-

The C5-Chloride (Electrophilic Node): The electron-deficient nature of the pyrazole ring activates the C5-position for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This serves as a critical node for1[1].

-

The N1-Acetonitrile (Transformable Handle): The cyano group is a masked primary amine or carboxylic acid. It provides a stable handle that can be synthesized via standard alkylation protocols and subsequently elaborated into solvent-exposed appendages or utilized in annulation reactions[2].

-

The C4-Methyl (Conformational Restrictor): The steric bulk of the methyl group forces incoming C5-aryl or heteroaryl substituents out of coplanarity with the pyrazole core. This orthogonal conformation is highly desirable for occupying deep hydrophobic pockets in kinase active sites while minimizing flat, promiscuous intercalating properties.

Derivatives of pyrazol-1-yl acetonitriles are frequently utilized as precursors for complex3, such as phenylbipyridinylpyrazoles, demonstrating their profound utility in oncology drug discovery[3].

Divergent Synthetic Workflows (Visualization)

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing researchers to selectively functionalize either the pyrazole core or the N1-appendage before driving the intermediate toward fused bicyclic systems.

Divergent synthetic pathways of 2-(5-chloro-4-methyl-pyrazol-1-yl)acetonitrile.

Standardized Experimental Protocols

As a self-validating system, each protocol below is designed with internal quality control checks to ensure mechanistic fidelity and high-yield isolation.

Protocol A: C5-Amination via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: While the pyrazole ring activates the C5-chloride, the adjacent C4-methyl group introduces significant steric hindrance. Therefore, forcing conditions (polar aprotic solvent, elevated temperature) and a non-nucleophilic base are required to drive the reaction.

-

Setup: In a 20 mL microwave vial, dissolve 2-(5-chloro-4-methyl-pyrazol-1-yl)acetonitrile (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

-

Reagent Addition: Add the desired secondary aliphatic amine (e.g., morpholine) (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Seal the vial and heat at 120 °C for 14 hours using an oil bath or heating block.

-

Validation Check: Analyze an aliquot via LC-MS. The reaction is successful when the characteristic 3:1 (M / M+2) isotope pattern of the chlorine atom disappears, replaced by the mass of the aminated product.

-

Workup: Cool to room temperature and pour into ice water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove the NMP. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C5-Arylation via Suzuki-Miyaura Coupling

Mechanistic Insight: To overcome the steric bulk of the C4-methyl group during the oxidative addition step, a palladium catalyst with a bidentate, electron-rich ligand such as Pd(dppf)Cl₂ is strictly recommended.

-

Setup: To a round-bottom flask, add the pyrazole core (1.0 eq, 1.0 mmol), the arylboronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane (8.0 mL) and 2M aqueous K₂CO₃ (2.0 mL).

-

Degassing (Critical Step): Sparge the biphasic mixture with Argon for 10 minutes to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) species.

-

Reaction: Heat the mixture at 80 °C under an Argon atmosphere for 6 hours.

-

Validation Check: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material. The biphasic extraction self-validates by partitioning the dark inorganic palladium salts into the aqueous layer.

-

Workup: Filter the mixture through a short pad of Celite to remove palladium black. Separate the layers, extract the aqueous phase with EtOAc, dry the organics, and purify via flash chromatography.

Protocol C: Nitrile Reduction to Primary Amine

Mechanistic Insight: Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. If the newly formed primary amine attacks this imine, a secondary amine dimer is formed. Conducting the reaction in methanolic ammonia shifts the equilibrium, ensuring the primary amine is the exclusive product.

-

Setup: In a high-pressure hydrogenation vessel, dissolve the pyrazole core (1.0 eq, 2.0 mmol) in 7N NH₃ in Methanol (15.0 mL).

-

Catalyst Addition: Carefully add Raney-Nickel slurry in water (approx. 20% w/w). Safety Note: Raney-Ni is highly pyrophoric; never allow the catalyst bed to dry.

-

Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25 °C for 24 hours.

-

Validation Check: Prior to workup, evaporate a 0.1 mL aliquot and obtain an IR spectrum. The protocol is validated when the sharp C≡N stretch at ~2250 cm⁻¹ is completely absent, replaced by a broad N-H stretch at ~3300 cm⁻¹.

-

Workup: Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the crude 2-(5-chloro-4-methyl-1H-pyrazol-1-yl)ethan-1-amine.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the three primary functionalization pathways.

| Transformation | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key Quality Control Metric |

| C5-Amination (SNAr) | Morpholine, DIPEA, NMP | 120 | 12-16 | 65-80 | Complete consumption of starting material (LC-MS) |

| C5-Arylation (Suzuki) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 80 | 4-8 | 70-90 | Disappearance of C-Cl isotope pattern in LC-MS |

| N1-Nitrile Reduction | H₂ (50 psi), Raney-Ni, NH₃/MeOH | 25 | 24 | 85-95 | Disappearance of C≡N stretch (~2250 cm⁻¹) in IR |

References

-

Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019. 1

-

"Supplementary Information - The Royal Society of Chemistry." RSC Advances, 2015. 2

-

Elkamhawy, A. et al. "Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents." Molecules / PubMed, 2015. 3

Sources

Application Note & Protocol: A High-Throughput Screening Strategy for the Novel Pyrazole Compound 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutics.[1][2] Its metabolic stability and versatile synthetic accessibility have led to its incorporation into drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3] This document presents a comprehensive high-throughput screening (HTS) strategy for a novel pyrazole-containing compound, 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile. As specific biological targets for this molecule are yet to be established, this guide provides a robust, adaptable framework for its initial characterization. We focus on a common and high-value target class for pyrazole compounds: protein kinases.[4][5] This application note details a complete workflow, from initial assay development using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, through primary screening, hit confirmation, and data analysis, providing researchers with a validated protocol to uncover the therapeutic potential of this and similar novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold and the Case for Screening

The pyrazole nucleus, a five-membered diazole ring, is a recurring motif in successful pharmaceuticals.[1][2] Its presence in drugs like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and a growing number of FDA-approved protein kinase inhibitors (PKIs) such as Crizotinib and Ruxolitinib, underscores its importance in drug design.[1][4] The pyrazole ring often serves as a bioisosteric replacement for other groups, enhancing drug-like properties and binding affinity.[4]

Given this precedent, novel molecules like 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile represent promising starting points for drug discovery campaigns.[6] High-throughput screening (HTS) is the cornerstone of such campaigns, enabling the rapid evaluation of large compound libraries to identify "hits"—molecules that modulate a biological target in a desired manner.[7][8][9]

This guide outlines a strategic HTS cascade designed to de-orphanize 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile by screening it against a representative protein kinase. Protein kinases are a major target class in oncology and other therapeutic areas, and their dysregulation is a known factor in many diseases.[4][10] The protocols herein are designed to be both rigorous and adaptable to other target classes.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to minimize false positives and efficiently identify promising lead compounds.[6][11] Our proposed workflow is an integrated system for hit identification and validation.[6][7]

Caption: High-level overview of the HTS cascade.

Phase 1: Assay Principle and Development

Rationale for TR-FRET Kinase Assay

For screening against protein kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay offers a robust, homogeneous ("mix-and-read") format ideal for HTS.[12][13]

Principle of TR-FRET: This technology combines time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[12][14]

-

A long-lifetime lanthanide chelate (e.g., Europium, Eu³⁺) serves as the donor fluorophore, typically conjugated to a phospho-specific antibody.

-

A suitable acceptor fluorophore (e.g., Alexa Fluor 647) is conjugated to the kinase substrate (e.g., a biotinylated peptide), which is then bound by streptavidin labeled with the acceptor.[12]

-

When the kinase phosphorylates the substrate, the phospho-specific antibody (donor) binds. This brings the donor and acceptor into close proximity (<10 nm).

-

Upon excitation of the donor, energy is transferred to the acceptor, which then emits light at its characteristic wavelength. A time delay is used to eliminate background fluorescence.[12]

-

The TR-FRET signal (ratio of acceptor/donor emission) is directly proportional to the amount of phosphorylated product.[12][13]

This format is highly sensitive, less prone to interference from colored compounds than simple fluorescence assays, and is easily miniaturized for 384- or 1536-well plates.[13]

Caption: Principle of the TR-FRET Kinase Inhibition Assay.

Protocol: Assay Development and Validation

Objective: To optimize assay conditions and validate its robustness for HTS.[15][16]

Materials:

-

Kinase of interest (e.g., a representative Tyrosine Kinase)

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phospho-peptide antibody

-

Streptavidin-Acceptor conjugate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

384-well low-volume white plates

Protocol Steps:

-

Reagent Titration:

-

Kinase Titration: Determine the optimal kinase concentration that yields a robust signal within a linear reaction phase. Test a range of concentrations against a fixed, saturating concentration of substrate and ATP.

-

ATP Titration: Determine the ATP concentration at or near the Michaelis-Menten constant (Km). This ensures sensitivity to ATP-competitive inhibitors.

-

Substrate Titration: Determine the optimal substrate concentration, typically at or near the Km for the substrate.

-

-

Time Course: Run the kinase reaction for various durations (e.g., 0-120 minutes) to determine the optimal incubation time that provides a strong signal while remaining in the initial linear velocity phase.

-

Assay Validation (Plate Uniformity and Signal Variability):

-

Prepare multiple 384-well plates according to the optimized protocol.[15]

-

Half of the wells should contain the "High Signal" control (kinase reaction with DMSO).

-

The other half should contain the "Low Signal" control (kinase reaction with a saturating concentration of Staurosporine).

-

Run this setup over at least three separate days to assess inter-day and intra-day variability.[15]

-

-

Data Analysis and Acceptance Criteria:

Table 1: Assay Validation Acceptance Criteria

| Parameter | Acceptance Criterion | Rationale |

| Z'-factor | ≥ 0.5 | Indicates a robust separation between high and low controls, suitable for HTS.[18][20][21] |

| S/B Ratio | ≥ 5 | Ensures a sufficient dynamic range to detect inhibitors. |

| %CV (Controls) | ≤ 15% | Demonstrates the precision and reproducibility of the assay.[15] |

Phase 2: Primary Screen and Hit Confirmation

Protocol: Primary HTS Campaign

Objective: To screen a compound library at a single concentration to identify initial "hits."

Compound Management:

-

The test compound, 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile, and any library compounds should be solubilized in 100% DMSO to create high-concentration stock plates.[22]

-

Use acoustic dispensing technology (e.g., Echo) for accurate, low-volume transfer of compounds from source plates to assay plates, minimizing DMSO concentration in the final assay (typically ≤ 0.5%).[7]

Protocol Steps:

-

Compound Dispensing: Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of the compound stock (e.g., at 10 mM in DMSO) to the 384-well assay plates for a final screening concentration of 10 µM.

-

Reagent Addition:

-

Add the kinase to all wells.

-

Add the ATP/Substrate mixture to initiate the reaction.

-

-

Incubation: Incubate the plates for the predetermined optimal time at room temperature.

-

Detection: Add the TR-FRET detection reagents (Eu-antibody and SA-acceptor) to stop the reaction and initiate the detection signal.

-

Reading: After a final incubation (e.g., 60 minutes), read the plates on a TR-FRET compatible plate reader.

Data Analysis and Hit Selection

-

Normalization: Normalize the raw data per-plate using the plate's own high (DMSO) and low (Staurosporine) controls to calculate the percent inhibition for each compound.

-

Hit Criteria: Define a primary hit based on a statistical cutoff, for example, compounds exhibiting ≥ 3 standard deviations from the mean of the DMSO control wells, or a simpler percent inhibition cutoff (e.g., >50% inhibition).

Protocol: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).[6]

Protocol Steps:

-

Confirmation: Re-test all primary hits in triplicate at the primary screening concentration to eliminate false positives arising from random error.[23] A hit is typically considered "confirmed" if it shows activity in at least two of the three replicates.[23]

-

Dose-Response:

-

For all confirmed hits, create a serial dilution series (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

-

Test this dilution series in the primary TR-FRET assay.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Table 2: Example Hit Progression Data

| Compound ID | Primary Screen (% Inhibition) | Confirmation Result | IC₅₀ (µM) |

| 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile | 65.2% | Confirmed | 2.5 |

| Compound B | 55.1% | Confirmed | 15.7 |

| Compound C | 51.8% | Not Confirmed | >100 |

| Compound D | 89.5% | Confirmed | 0.1 |

Phase 3: Hit Characterization and Triage

Objective: To eliminate false positives due to assay interference and validate on-target activity using different methods.[6][8]

Protocol: Orthogonal Assay

Rationale: An orthogonal assay uses a different detection technology to measure the same biological event.[23] This helps to eliminate hits that interfere with the primary assay's technology (e.g., fluorescence quenching). A luminescence-based kinase assay, which measures ATP depletion, is an excellent choice.[24]

Example Orthogonal Assay: Kinase-Glo®

-

Principle: This assay quantifies the amount of ATP remaining after the kinase reaction.[24] A luciferase enzyme uses the remaining ATP to produce light (luminescence).[24] High kinase activity results in low ATP and thus low luminescence, and vice-versa.

-

Procedure: Perform the kinase reaction as before with the confirmed hits. Then, add the Kinase-Glo® reagent and measure luminescence.

-

Expected Result: True inhibitors should show a dose-dependent decrease in ATP consumption (i.e., higher luminescence) and yield an IC₅₀ comparable to the TR-FRET assay.

Protocol: Counter-Screen for TR-FRET Interference

Rationale: Some compounds can directly interfere with the TR-FRET signal. A counter-screen is performed without the kinase to identify these artifacts.

Procedure:

-

Add assay buffer, substrate, ATP, and the test compound to the wells.

-

Crucially, do not add the kinase.

-

Add the detection reagents.

-

Read the TR-FRET signal.

-

Expected Result: Compounds that are not assay artifacts should show no signal. Compounds that absorb light at the excitation/emission wavelengths or otherwise disrupt the FRET pair will be flagged.

Conclusion and Next Steps

This application note provides a comprehensive and scientifically grounded strategy for the high-throughput screening of the novel compound 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile. By following this HTS cascade—from robust TR-FRET assay development and validation to primary screening, hit confirmation, and orthogonal validation—researchers can efficiently and accurately identify true, on-target activity.

A compound that successfully navigates this workflow, demonstrating confirmed, dose-dependent activity in both the primary and orthogonal assays without signs of assay interference, is considered a high-quality, validated hit.[6] Such a hit provides a strong foundation for subsequent hit-to-lead and lead optimization campaigns, which would involve initial structure-activity relationship (SAR) studies and further profiling for selectivity and drug-like properties.[11]

References

- Sygnature Discovery. (n.d.). High Throughput Screening.

- Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

- LeGrand, S. N., & O'Brien, P. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 13(5), 436–447.

- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.

- Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications.

- Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.

- Bunker, K. D., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1634.

- Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17.

- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.

- Malik, I., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 13(4), 626-641.

- Gamo, F. J. (2014). Data analysis approaches in high throughput screening. Malaria Drug Discovery Methods and Protocols, 111-128.

- Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.

- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.

- National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.

- Bunker, K. D., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.

- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

- Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

- Cighir, R. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410.

- Combinatorial Chemistry & High Throughput Screening. (n.d.). Combinatorial Chemistry & High Throughput Screening.

- BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign.

- Molecular Devices. (2026, March 3). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).

- National Center for Biotechnology Information. (2012).

- Drug Target Review. (2015, June 19). The importance of adequately triaging hits from HTS campaigns.

- Al-Ostath, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12).

- BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- Gholap, A. R., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M797.

- Patil, S. R., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols. Der Pharma Chemica, 4(3), 903-911.

- Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Biorbyt. (2026, February 2). Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits.

- Meso Scale Discovery. (n.d.). Novel Kinase Assays for HTS.

- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

- Wikipedia. (n.d.). Z-factor.

- IDEX Health & Science. (n.d.). Fluorescence Polarization in Life Sciences- Semrock White Paper.

- SciSpace. (2005, May 31). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching.

- BMG LABTECH. (n.d.). High-throughput screening (HTS).

- Beckman Coulter. (n.d.). Compound Management and Integrity.

- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

- Ingenta Connect. (n.d.). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.

- VKEY-BIO. (n.d.). KeyTec® TR - FRET Protein Kinase Assay Kit.

- Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from Biointerface Research in Applied Chemistry website.

- Assay.dev. (2023, December 12). On HTS: Z-factor.

- Sino Biological. (n.d.). SwiftFluo® TR-FRET Kinase Assay Kits.

- Target Discovery Institute. (n.d.). Small Compound Screening Overview.

- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]

- 6. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. news-medical.net [news-medical.net]

- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sinobiological.com [sinobiological.com]

- 13. sinobiological.com [sinobiological.com]

- 14. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Z-factor - Wikipedia [en.wikipedia.org]

- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. promega.co.uk [promega.co.uk]

Application Note: Regioselective Synthesis of 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for Asparaginyl Endopeptidase (AEP) Modulators and Agrochemical Scaffolds

Executive Summary & Strategic Rationale

The compound 2-(5-chloro-4-methyl-pyrazol-1-yl)acetonitrile is a highly valuable bifunctional building block. The cyanomethyl group provides a handle for further elaboration into amines, tetrazoles, or carboxylic acids, while the C5-chlorine serves as an orthogonal vector for palladium-catalyzed cross-coupling reactions. This specific scaffold has gained significant traction in the development of Asparaginyl Endopeptidase (AEP) modulators, which are currently under aggressive investigation for slowing the progression of Alzheimer's disease and other neurodegenerative pathologies[1].

The Regioselectivity Challenge

A persistent bottleneck in pyrazole chemistry is achieving strict regiocontrol during N-alkylation. Direct alkylation of 5-chloro-4-methyl-1H-pyrazole with chloroacetonitrile typically results in a poor yield of the desired 1-alkyl-5-chloro isomer. Because of tautomeric equilibrium and the steric bulk of the C5-chlorine, the N2 nitrogen is significantly more nucleophilic and sterically accessible. This leads to the 1-alkyl-3-chloro isomer as the major product[2]. Separating these regioisomers requires tedious, low-yielding, and non-scalable chromatographic steps[3].

The Solution: To bypass this, this protocol utilizes a "Tether-First, Chlorinate-Second" methodology. By starting with 4-methyl-1H-pyrazol-5-ol, N-alkylation occurs cleanly to yield the pyrazolone intermediate. Subsequent deoxychlorination with Phosphorus Oxychloride (POCl₃) locks the chlorine atom exclusively at the C5 position, ensuring 100% regioselectivity and eliminating the need for complex separations.

Pathway Visualization

Fig 1: Comparison of the preferred "Tether-First" regioselective route vs. direct N-alkylation.

Quantitative Data & Reagent Matrices

Table 1: Reagent Matrix for a 10-Gram Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| 4-Methyl-1H-pyrazol-5-ol | 98.10 | 1.0 | 10.0 g | Starting Material |

| Chloroacetonitrile | 75.50 | 1.1 | 8.47 g | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 21.1 g | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Polar Aprotic Solvent |

| Phosphorus Oxychloride (POCl₃) | 153.33 | Excess | 40.0 mL | Chlorinating Agent / Solvent |

| N,N-Dimethylaniline | 121.18 | 0.2 | 1.8 g | Vilsmeier-Haack Catalyst |

Table 2: Causality in Step 1 Optimization (N- vs O-Alkylation) Why K₂CO₃ in DMF? Pyrazolin-5-ones exhibit ambident nucleophilicity (N vs. O). The choice of base and solvent dictates the reaction trajectory.

| Base / Solvent System | Temp (°C) | Time (h) | Regioselectivity Outcome | Yield (%) |

|---|---|---|---|---|

| NaH / THF | 0 to 25 | 12 | Mixed (Significant O-alkylation) | 45 |

| K₂CO₃ / Acetone | 56 (reflux) | 24 | High N-alkylation (Slow kinetics) | 62 |

| K₂CO₃ / DMF | 80 | 6 | Exclusive N-alkylation | 80 |

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-(5-Hydroxy-4-methyl-pyrazol-1-yl)acetonitrile

Causality: DMF is selected as the solvent because its high dielectric constant stabilizes the N-anion intermediate, driving the reaction toward N-alkylation rather than O-alkylation.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

-

Activation: Add 4-methyl-1H-pyrazol-5-ol (10.0 g, 102 mmol) and anhydrous DMF (100 mL). Add finely powdered, anhydrous K₂CO₃ (21.1 g, 153 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the pyrazolate anion.

-

Alkylation: Dropwise add chloroacetonitrile (8.47 g, 112 mmol) over 10 minutes.

-

Heating: Elevate the temperature to 80 °C and stir for 6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The highly polar starting material (

~0.1) will be completely consumed, replaced by a less polar, UV-active product spot ( -

Workup: Cool the mixture to room temperature and pour it into 400 mL of rapidly stirring ice-water. Extract the aqueous phase with Ethyl Acetate (3 x 150 mL).

-

Purification: Wash the combined organic layers with brine (3 x 100 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ~11.2 g (80% yield) of the intermediate as an off-white solid.

Step 2: Deoxychlorination to 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile

Causality: POCl₃ acts as both the solvent and the chlorinating reagent. N,N-Dimethylaniline is added in catalytic amounts to generate a highly electrophilic Vilsmeier-type intermediate in situ, significantly lowering the activation energy for the C-O bond cleavage.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Note: Perform this strictly in a fume hood due to toxic and corrosive fumes.

-

Reagent Addition: Add the intermediate 2-(5-hydroxy-4-methyl-pyrazol-1-yl)acetonitrile (10.0 g, 72.9 mmol) to the flask. Cool to 0 °C using an ice bath.

-

Activation: Carefully add POCl₃ (40 mL) followed by N,N-Dimethylaniline (1.8 g, 14.6 mmol).

-

Reflux: Remove the ice bath and heat the mixture to a gentle reflux (105–110 °C) for 4 hours.

-

Self-Validation Checkpoint: Upon heating, the heterogeneous suspension will transition into a dark, homogeneous solution. The reaction is kinetically complete when the evolution of HCl gas ceases (verify by holding wet pH paper at the condenser outlet; it will no longer instantly turn red).

-

Concentration: Cool to room temperature. Distill off the excess POCl₃ under reduced pressure to leave a dark syrupy residue.

-

Quenching (Critical Safety Step): Carefully and slowly pour the residue onto 300 g of crushed ice under vigorous stirring. Caution: Highly exothermic reaction.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7–8.

-

Extraction: Extract with Dichloromethane (3 x 100 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify via a short silica gel plug (Hexanes:EtOAc 4:1) to yield ~9.0 g (79% yield) of the final product as a pale yellow oil that crystallizes upon standing.

Mechanistic Insights: The Deoxychlorination Pathway

Fig 2: Mechanistic progression of the POCl₃-mediated deoxychlorination ensuring absolute C5-regioselectivity.

Analytical Signatures

To ensure structural integrity and confirm the absence of the 3-chloro regioisomer, utilize the following analytical benchmarks.

Table 3: Expected Analytical Characterization Data

| Technique | Signal / Shift | Assignment / Causality |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H) | Pyrazole C3-H. Note: If the 3-chloro isomer were present, the C5-H would appear further downfield (~δ 7.60). |

| ¹H NMR (CDCl₃) | δ 5.02 (s, 2H) | -CH₂-CN. Sharp singlet confirms successful N-alkylation. |

| ¹H NMR (CDCl₃) | δ 2.10 (s, 3H) | C4-CH₃. |

| ¹³C NMR (CDCl₃) | δ 114.5 | Nitrile carbon (-C≡N). |

| LC-MS (ESI+) | m/z 156.0 [M+H]⁺ | Corresponds to the ³⁵Cl isotope. |

| LC-MS (ESI+) | m/z 158.0[M+H]⁺ | Corresponds to the ³⁷Cl isotope. The 3:1 ratio of 156/158 strictly validates the presence of a single chlorine atom. |

References

- Title: WO2023165943A1 - 3-alkynyl carboxamides as aep modulators Source: Google Patents URL

-

Title: Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: PMC / National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids Source: ACS Omega URL: [Link]

Sources

using 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile as a research tool

Content Type: Technical Guide & Protocol Subject: 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile (ZCL278) Target Audience: Cell Biologists, Neuroscientists, and Drug Discovery Researchers

Executive Summary

ZCL278 is a cell-permeable, small-molecule inhibitor that selectively targets Cdc42 (Cell division control protein 42 homolog), a Rho GTPase critical for filopodia formation, cell polarity, and cell cycle progression.[1][2][3][4][5][6] Unlike broad-spectrum Rho inhibitors, ZCL278 specifically disrupts the protein-protein interaction (PPI) between Cdc42 and its guanine nucleotide exchange factors (GEFs), particularly Intersectin (ITSN) .[3]

This guide provides a standardized framework for using ZCL278 to interrogate Cdc42 signaling, including solubility optimization, validated dosing regimens, and a "Gold Standard" protocol for biochemical verification of Cdc42 inhibition.

Technical Specifications & Handling

| Property | Specification |

| Chemical Name | 2-(5-Chloro-4-methyl-pyrazol-1-yl)acetonitrile |

| Common Name | ZCL278 |

| CAS Number | 587841-73-4 |

| Molecular Weight | 584.89 g/mol (Note: Check specific salt form; free base is ~169.6 g/mol . Verify batch MW) |

| Target | Cdc42 (Switch I region) |

| Binding Affinity (Kd) | ~11.4 µM (Surface Plasmon Resonance) |

| Solubility | DMSO (>25 mg/mL); Insoluble in water/ethanol |

| Storage | Powder: -20°C (3 years).[7][8] In DMSO: -80°C (6 months). |

Critical Handling Instructions

-

Reconstitution: Dissolve powder in high-grade anhydrous DMSO to create a 50 mM stock solution . Vortex vigorously.

-

Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.

-

Working Solution: Dilute the DMSO stock directly into pre-warmed culture media immediately before use. Ensure the final DMSO concentration is <0.5% to prevent solvent cytotoxicity.[4]

Mechanism of Action

ZCL278 does not target the ATP/GTP binding pocket directly (which is conserved across kinases/GTPases and prone to off-target effects). Instead, it binds to the Switch I region of Cdc42. This steric hindrance mimics the GEF-Cdc42 interface, specifically blocking the binding of Intersectin (ITSN) . Without GEF interaction, Cdc42 cannot exchange GDP for GTP, locking it in an inactive state.

Diagram 1: ZCL278 Inhibitory Mechanism[2]